4-(Hydroxymethyl)-2-methylbenzoic acid

Übersicht

Beschreibung

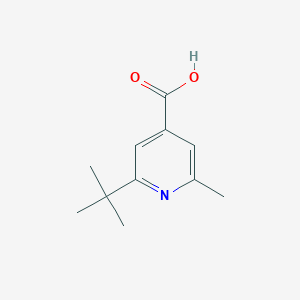

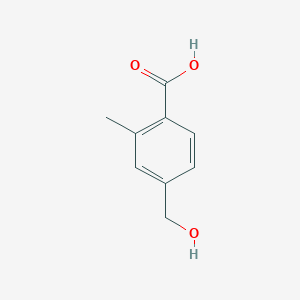

4-(Hydroxymethyl)-2-methylbenzoic acid, also known as 4-hydroxymethyl benzoic acid, is an organic compound with the molecular formula C8H8O3 . It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH), making it an alcohol .

Synthesis Analysis

The synthesis of 4-(Hydroxymethyl)-2-methylbenzoic acid can be achieved through various methods. One such method involves the Suzuki–Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Another method involves the production of 4-(Hydroxymethyl)-2-methylbenzoic acid from 5-(hydroxymethyl)furoic acid (HMFA) and ethylene, both of which can be derived from biomass .Molecular Structure Analysis

The molecular structure of 4-(Hydroxymethyl)-2-methylbenzoic acid is characterized by a hydroxymethyl group (−CH2−OH) attached to a benzene ring, which is further substituted with a carboxylic acid group (−COOH) .Chemical Reactions Analysis

The chemical reactions involving 4-(Hydroxymethyl)-2-methylbenzoic acid are diverse. For instance, it can undergo plasmon-enhanced electrochemical oxidation, a process facilitated by plasmonic gold nanoparticles (Au NPs) . The Suzuki–Miyaura cross-coupling reaction is another key reaction involving this compound .Physical And Chemical Properties Analysis

4-(Hydroxymethyl)-2-methylbenzoic acid is a white to pale cream to gray powder or flakes . It has a molecular weight of 152.15 g/mol . The melting point ranges from 182.0°C to 184.0°C .Wissenschaftliche Forschungsanwendungen

Biotechnological Applications

4-Hydroxybenzoic acid (4-HBA), closely related to 4-(Hydroxymethyl)-2-methylbenzoic acid, has emerged as a versatile intermediate for several value-added bioproducts. These bioproducts have potential applications in various fields including food, cosmetics, pharmacy, and fungicides. Advances in biosynthetic techniques, synthetic biology, and metabolic engineering have facilitated the biosynthesis of 4-HBA, addressing the increasing demand for high-value bioproducts. This compound serves as a starting feedstock for the production of industrially significant compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).

Synthesis in Pharmaceuticals

4-Hydroxybenzoic acid derivatives play a crucial role in the synthesis of pharmaceuticals. For example, they are involved in the synthesis of aromatic constituents of calichemicin antibiotics, highlighting their significance in the development of effective therapeutic agents (Laak & Scharf, 1989).

Cosmetic and Food Preservatives

Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is derived from 4-hydroxybenzoic acid and extensively used as an anti-microbial agent in cosmetics, personal-care products, and food preservatives. Research into its single crystal X-ray structure, intermolecular interactions, and crystal packing offers insights into its pharmaceutical activity and stability (Sharfalddin et al., 2020).

Wirkmechanismus

The mechanism of action for the reactions involving 4-(Hydroxymethyl)-2-methylbenzoic acid depends on the specific reaction. For example, in the Suzuki–Miyaura cross-coupling reaction, the process involves an oxidative addition with formally electrophilic organic groups, followed by a transmetalation with formally nucleophilic organic groups .

Zukünftige Richtungen

Future research directions could involve exploring more sustainable routes for the production of 4-(Hydroxymethyl)-2-methylbenzoic acid, such as the production from biomass-derived intermediates . Additionally, the development of new heterogeneously catalyzed processes to selectively oxidize alcohols into carbonyl or carboxyl compounds could be another area of interest .

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXTYDGCLIEMIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)-2-methylbenzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.